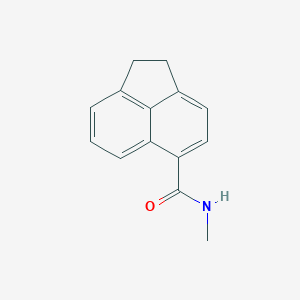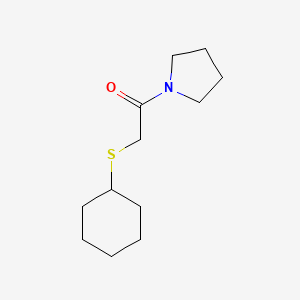
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBZ-Azepane, and it has a molecular formula of C16H21NO3. The compound's unique structure and properties make it a promising candidate for use in drug development, material science, and other areas of research.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and regulation. By inhibiting HDACs, DBZ-Azepane can alter gene expression patterns and disrupt disease pathways.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane has been shown to have various biochemical and physiological effects on cells and organisms. The compound's inhibition of HDACs has been linked to changes in gene expression patterns, cell cycle arrest, and induction of cell death. DBZ-Azepane has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane in lab experiments is its unique structure and mechanism of action, which make it a promising candidate for drug development and other applications. However, the compound's synthesis method is complex and time-consuming, which may limit its widespread use in research. Additionally, further studies are needed to determine the compound's toxicity and potential side effects.
Orientations Futures
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane. One area of focus is the development of novel therapeutics based on the compound's mechanism of action. Additionally, further studies are needed to determine the compound's pharmacokinetics and toxicity in vivo. Other potential applications of DBZ-Azepane include material science and nanotechnology, where the compound's unique properties may be useful in developing new materials and devices. Overall, 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane is a promising compound with significant potential for scientific research and development.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane involves a multi-step process that starts with the reaction of 1,2,3,4-tetrahydro-1,4-benzodioxine-2-carboxylic acid with N-BOC-azepan-1-amine. The resulting product is then subjected to a series of chemical reactions, including deprotection and amidation, to produce DBZ-Azepane. This synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane has been extensively studied for its potential applications in various fields. One of the primary areas of research is drug development, where DBZ-Azepane has been shown to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound's unique structure and mechanism of action make it a promising candidate for developing novel therapeutics.
Propriétés
IUPAC Name |
azepan-1-yl(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(16-9-5-1-2-6-10-16)14-11-18-12-7-3-4-8-13(12)19-14/h3-4,7-8,14H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQWRVNXIDCXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467078.png)
![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467103.png)
![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)

![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)


![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)

![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
